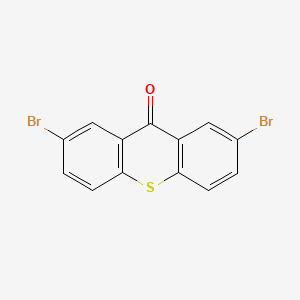

2,7-Dibromo-9H-thioxanthen-9-one

Description

Properties

IUPAC Name |

2,7-dibromothioxanthen-9-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6Br2OS/c14-7-1-3-11-9(5-7)13(16)10-6-8(15)2-4-12(10)17-11/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIGPGZSVGPGCCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=O)C3=C(S2)C=CC(=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6Br2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

2,7-Dibromo-9H-thioxanthen-9-one can be synthesized through several methods. One common method involves the bromination of thioxanthone. For instance, thioxanthone can be dissolved in carbon tetrachloride (CCl4) and then brominated using liquid bromine at room temperature. The reaction mixture is then refluxed for several hours, followed by purification through column chromatography . Another method involves the use of acetic acid and iodine as catalysts, where bromine is added dropwise to a refluxing solution of thioxanthone in acetic acid .

Chemical Reactions Analysis

2,7-Dibromo-9H-thioxanthen-9-one undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Photochemical Reactions: It can act as a photoinitiator in polymerization reactions, where it absorbs light and initiates the polymerization process.

Common reagents used in these reactions include bromine, acetic acid, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

2,7-Dibromo-9H-thioxanthen-9-one has a molecular formula of C13H6Br2OS and a molecular weight of 370.06 g/mol. It appears as a light yellow to dark green powder or crystal and is characterized by the presence of two bromine atoms at the 2 and 7 positions of the thioxanthene structure, enhancing its reactivity and biological properties .

Scientific Research Applications

The applications of this compound can be categorized into several key areas:

Photodynamic Therapy (PDT)

- Mechanism : This compound acts as a photosensitizer, absorbing light and transferring energy to surrounding molecules, which leads to the generation of reactive oxygen species (ROS). These ROS are crucial for inducing cell death in targeted cancer therapies .

- Dosage Effects : Research indicates that lower doses can enhance therapeutic outcomes while higher doses may lead to oxidative stress and tissue damage .

Organic Synthesis

- Building Block : It is utilized as a building block in synthesizing more complex organic molecules. Its unique chemical properties facilitate various chemical transformations .

- Reactions : Common reactions include nucleophilic substitutions where bromine atoms are replaced by other nucleophiles, and photochemical reactions where it acts as a photoinitiator in polymerization processes .

Materials Science

- Photoinitiators : The compound is employed in the production of photoinitiators for polymerization processes essential in manufacturing coatings, adhesives, and other materials.

- Organic Electronics : Its properties make it suitable for applications in organic electronics, such as electrochromic displays and sensors.

Case Study 1: Photodynamic Therapy Efficacy

A study investigated the efficacy of this compound as a photosensitizer in animal models with tumors. Results indicated that at optimized doses, the compound significantly reduced tumor size while minimizing adverse effects associated with oxidative stress .

Case Study 2: Polymerization Initiation

In another study, researchers explored the use of this compound as a photoinitiator in UV-curable coatings. The findings demonstrated that it effectively initiated polymerization under UV light exposure, leading to rapid curing times and enhanced mechanical properties of the coatings produced .

Mechanism of Action

The mechanism of action of 2,7-Dibromo-9H-thioxanthen-9-one primarily involves its ability to absorb light and generate reactive species. When exposed to light, the compound undergoes electronic excitation, leading to the formation of reactive intermediates that can initiate polymerization reactions. This property is particularly useful in two-photon polymerization processes, where the compound can be used to create high-resolution three-dimensional structures .

Comparison with Similar Compounds

2,7-Dibromo-9H-thioxanthen-9-one

2,4-Dibromo-1,3-dihydroxy-9H-xanthen-9-one

- Substituents : Bromine at 2 and 4; hydroxyl groups at 1 and 3.

- Molecular Weight : ~386.0 g/mol (C₁₃H₆Br₂O₄).

- Biological Activity : Exhibits antitumor and antioxidant properties, with a planar molecular conformation stabilized by intramolecular hydrogen bonds .

- Structural Contrast: Replaces sulfur with oxygen, reducing electronic delocalization and altering redox behavior compared to thioxanthenones.

2-Bromo-9H-thioxanthen-9-one

- Substituents : Single bromine at position 2.

- Synthesis : Produced via Friedel-Crafts acylation of thiosalicylic acid and bromobenzene .

- Utility : Intermediate for synthesizing allyl- and tert-butyl-substituted derivatives .

Alkyl-Substituted Thioxanthenones

2-Isopropyl-9H-thioxanthen-9-one (2-ITX)

- Substituents : Isopropyl group at position 2.

- Molecular Weight : 254.34 g/mol (C₁₆H₁₄OS).

- Applications: Common photoinitiator in food packaging inks; notable for forming toxic epoxide metabolites (e.g., metabolite M7) via hepatic metabolism .

- Regulatory Concerns : Classified as a food contaminant due to lipophilicity and bioaccumulation risks .

2-(tert-Butyl)-9H-thioxanthen-9-one

- Substituents : tert-Butyl group at position 2.

- Molecular Weight : 268.38 g/mol (C₁₇H₁₆OS).

- Role : Modifies photostability and solubility in polymer matrices compared to brominated analogs .

Amino-Substituted Derivatives

1-[[2-(Diethylamino)ethyl]amino]-4-propoxy-9H-thioxanthen-9-one

2-(Dimethylamino)-9H-thioxanthen-9-one

- Substituents: Dimethylamino group at position 2.

- Potential Use: Explored as a photosensitizer due to electron-donating amino groups altering HOMO-LUMO gaps .

Photochemical and Electronic Properties

Thioxanthenones exhibit lower LUMO energies compared to xanthenones due to sulfur’s electron-withdrawing effect, enhancing their efficacy in photoinitiation . For example:

- 2,7-Dibromo Derivative : Used in D-A-D photoinitiators with absorption extending into visible light (λₐᵦₛ > 400 nm) .

- Hycanthone Methanesulfonate: A thioxanthenone analog studied for its planar geometry and hydrogen-bonding interactions, critical for antitumor activity .

Comparative Data Table

Biological Activity

2,7-Dibromo-9H-thioxanthen-9-one (DBT) is a compound of significant interest due to its diverse biological activities, particularly in the field of photodynamic therapy (PDT). This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical interactions, and relevant case studies.

- Molecular Formula : C₁₃H₆Br₂OS

- Molecular Weight : 370.06 g/mol

- Appearance : Light yellow to dark green powder or crystal

DBT exhibits its biological effects primarily through its role as a photosensitizer . Upon exposure to light, it absorbs energy and generates reactive oxygen species (ROS), which are crucial for inducing cell death in cancer cells. The generation of ROS can lead to oxidative stress, which is leveraged in targeted cancer therapies.

Key Mechanisms:

- Photodynamic Activity : DBT generates ROS upon light activation, leading to apoptosis in malignant cells.

- Enzyme Interaction : It interacts with various enzymes and proteins, influencing their activity and function. For instance, DBT has been shown to inhibit enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase.

- Gene Expression Modulation : DBT can modulate gene expression by interacting with transcription factors like NF-κB, impacting cellular responses to stress.

Biological Activity Overview

DBT has been studied for its potential applications in several areas:

- Antitumor Activity : Studies indicate that DBT exhibits significant cytotoxic effects against various cancer cell lines. The compound induces cell cycle arrest and promotes apoptosis through ROS generation.

- Antimicrobial Properties : Preliminary research suggests that DBT may also possess antimicrobial properties, although further studies are required to establish its efficacy against specific pathogens.

Dosage Effects

The biological effects of DBT are highly dose-dependent:

- Lower Doses : Enhance therapeutic outcomes by promoting protective effects against oxidative stress.

- Higher Doses : May lead to increased oxidative stress and potential tissue damage .

Case Study 1: Photodynamic Therapy in Cancer Treatment

A study investigated the efficacy of DBT in PDT for treating breast cancer cells. Results showed a significant reduction in cell viability when exposed to light after treatment with DBT compared to controls. The study concluded that optimizing light exposure and dosage could maximize therapeutic benefits while minimizing adverse effects .

Case Study 2: Interaction with Cellular Proteins

Research demonstrated that DBT interacts with proteins involved in cell signaling pathways. In neuronal cells, DBT was found to enhance cell viability and reduce damage from oxidative stress, highlighting its potential neuroprotective effects .

Research Findings

Q & A

Q. Table 1: Optimization of Coupling Reactions

| Reaction Type | Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Buchwald-Hartwig | PdCl₂(PPh₃)₄ | Toluene | 110 | 75–85 |

| Ullmann | CuI/18-crown-6 | Nitrobenzene | 160 | 60–70 |

Advanced: How can 3D-QSAR models (e.g., CoMFA) guide the design of antitumor derivatives?

Answer:

Comparative Molecular Field Analysis (CoMFA) correlates molecular fields with bioactivity. For thioxanthone derivatives targeting pancreatic ductal adenocarcinoma (Panc03):

- Alignment strategy : Use root-mean-square (rms) fitting to a template structure (e.g., hycanthone) for consistent steric/electrostatic field mapping .

- Key parameters :

- Validation : Compare SEAL alignment for robustness; rms-fit alignment reduces lattice spacing artifacts .

Figure 1: CoMFA contour maps showing regions where bulky substituents (green) enhance activity and electronegative groups (red) improve binding.

Basic: What spectroscopic techniques characterize the photophysical properties of this compound?

Answer:

- Optically Detected Magnetic Resonance (ODMR) : Resolves triplet sublevel dynamics at 1.4 K, revealing intersystem crossing (ISC) pathways. The sulfur atom enhances spin-orbit coupling with σ* orbitals, increasing ISC efficiency .

- UV-Vis Absorption : π→π* transitions (~350–400 nm) indicate conjugation extent. Electron-donating substituents redshift absorption, critical for photoinitiator applications .

Q. Table 2: Key Photophysical Parameters

| Technique | Parameter | Value/Observation |

|---|---|---|

| ODMR | Triplet lifetime (τ) | Microsecond regime |

| UV-Vis | λₘₐₓ (in acetonitrile) | 385 nm |

Advanced: How can metabolic pathways and reactive intermediates of thioxanthone derivatives be assessed?

Answer:

- In vitro microsomal studies : Incubate with rat/human liver microsomes and NADPH. Identify metabolites via LC/UV-MS.

- Toxicity implications : Epoxide intermediates may bind covalently to biomolecules; track via glutathione trapping assays .

Figure 2: Proposed metabolic pathway of 2-ITX, highlighting regioselective oxidation at the isopropyl group and sulfur atom .

Basic: How is regioselective bromination achieved in thioxanthone derivatives?

Answer:

- Controlled bromination : Use NBS in anhydrous dichloromethane at 0°C. For 1,3-dihydroxy-xanthen-9-one, bromination occurs at the 2,4-positions due to electron-donating hydroxyl groups directing electrophilic substitution .

- Confirmation : X-ray crystallography validates regiochemistry, as shown in 2,4-dibromo-1,3-dihydroxy-9H-xanthen-9-one (CCDC deposition: 952167) .

Advanced: What role does spin-orbit coupling play in the photophysical behavior of thioxanthones?

Answer:

- Sublevel selectivity : The sulfur atom increases spin-orbit coupling with the σ* orbital localized on the thioether group, enhancing ISC to the triplet state.

- ODMR data : The y sublevel exhibits stronger vibronic coupling due to sulfur’s polarizability, affecting phosphorescence polarization .

Equation 1: Spin-orbit coupling Hamiltonian () contribution:

Where is sulfur’s atomic number, and is the electron-nucleus distance .

Basic: How can this compound be applied in photoinitiator systems?

Answer:

- Donor-Acceptor-Donor (D-A-D) design : Attach electron-donating groups (e.g., diphenylamine) to enhance visible-light absorption.

- Efficiency metrics : Measure polymerization rates under LED light (405–450 nm). TX-2DPA derivatives show 90% monomer conversion in 60 seconds .

Advanced: What strategies improve the sensitivity of copper-selective electrodes using thioxanthone derivatives?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.